8-Ethyl-2,8-diazaspiro[4.5]decane

Physicochemical characterization Purification Process chemistry

Select 8-Ethyl-2,8-diazaspiro[4.5]decane (CAS 1217862-87-7) for CNS kinase inhibitor programs. The N-8 ethyl group raises LogP to 1.25—0.86 units above the 8-methyl analog—optimizing blood-brain barrier penetration while the free N-2 amine permits orthogonal derivatization. Boiling point (239.7 °C) minimizes solvent overlap during distillation. With 95% purity, documented GHS classification, and no intrinsic pharmacological activity, this spirocyclic diamine streamlines lead optimization and regulatory preclinical profiling. Orthogonal functionalization and proven kinase inhibitor activity (RIPK1 IC₅₀ 92 nM) make it the superior choice over unsubstituted or 8-methyl variants.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 1217862-87-7
Cat. No. B1420792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-2,8-diazaspiro[4.5]decane
CAS1217862-87-7
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCN1CCC2(CCNC2)CC1
InChIInChI=1S/C10H20N2/c1-2-12-7-4-10(5-8-12)3-6-11-9-10/h11H,2-9H2,1H3
InChIKeyLBJYTUPXMFMNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethyl-2,8-diazaspiro[4.5]decane (CAS 1217862-87-7): Core Properties and Spirocyclic Diamine Scaffold for Research Procurement


8-Ethyl-2,8-diazaspiro[4.5]decane (CAS 1217862-87-7) is a fully saturated spirocyclic diamine with the molecular formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol . The compound features a 2,8-diazaspiro[4.5]decane core in which the N-8 position bears an ethyl substituent, distinguishing it from the unsubstituted parent (CAS 176-67-0) and the N-8 methyl analog (CAS 1158750-98-1) [1]. It is supplied as a research-grade building block with commercial purities of 95% (AKSci) and 98% (Leyan) . Its computed physicochemical properties include a boiling point of 239.7 ± 8.0 °C at 760 mmHg, a LogP of 1.25, and a density of 1.0 ± 0.1 g/cm³ [2]. The spirocyclic architecture confers conformational rigidity, making this compound a valuable intermediate for medicinal chemistry programs targeting CNS receptors and kinase inhibitors [3][4].

Why 8-Ethyl-2,8-diazaspiro[4.5]decane Cannot Be Substituted by Generic Spirocyclic Diamines in Research Procurement


Simple substitution of 8-ethyl-2,8-diazaspiro[4.5]decane with the unsubstituted parent 2,8-diazaspiro[4.5]decane (CAS 176-67-0) or the 8-methyl analog (CAS 1158750-98-1) fails because the N-8 substituent directly governs both the compound's physicochemical profile and its downstream synthetic utility [1]. The ethyl group increases the computed LogP by approximately 0.86 log units compared to the 8-methyl variant (LogP 0.39 for 8-methyl vs. 1.25 for 8-ethyl [2]), yielding a roughly 7-fold higher lipophilicity that alters solubility, membrane permeability, and pharmacokinetic behavior of derived final compounds [3]. Furthermore, the boiling point rises from 228.9 °C (parent) to 239.7 °C (8-ethyl), affecting distillation-based purification protocols [2]. Critically, the regiochemistry of the ethyl group on N-8 versus N-2 determines which nitrogen is available for subsequent functionalization, making regioisomeric substitution—such as using 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS-86, CAS 99740-06-4)—chemically and pharmacologically non-equivalent [4]. The quantitative evidence below delineates exactly how much each parameter differs, enabling data-driven procurement decisions.

Quantitative Differentiation Evidence for 8-Ethyl-2,8-diazaspiro[4.5]decane (CAS 1217862-87-7) Against Closest Analogs


Boiling Point Elevation vs. Unsubstituted Parent: Practical Implications for Distillation-Based Purification

The boiling point of 8-ethyl-2,8-diazaspiro[4.5]decane is 239.7 ± 8.0 °C at 760 mmHg [1], compared to 228.9 ± 8.0 °C for the unsubstituted parent 2,8-diazaspiro[4.5]decane (CAS 176-67-0) . This represents a +10.8 °C increase attributable to the N-8 ethyl substituent, reflecting higher molecular weight and increased van der Waals interactions. The flash point is correspondingly lowered to 90.2 ± 9.4 °C (8-ethyl) from 113.0 ± 10.2 °C (parent) [1].

Physicochemical characterization Purification Process chemistry

Lipophilicity (LogP) Advantage of N-8 Ethyl Over N-8 Methyl for CNS Drug Design

The computed LogP of 8-ethyl-2,8-diazaspiro[4.5]decane is 1.25 [1], compared to 0.39 for 8-methyl-2,8-diazaspiro[4.5]decane (CAS 1158750-98-1) . This difference of +0.86 log units translates to an approximately 7.2-fold higher octanol-water partition coefficient. In the context of CNS drug discovery, optimal LogP values for blood-brain barrier penetration typically fall within the 0–3 range, and the ethyl-substituted building block positions derived compounds more favorably toward the upper end of this window than the methyl analog [2]. The XLogP3-AA value for the target compound is reported as 0.9 via PubChem [3].

Lipophilicity CNS drug discovery ADME Blood-brain barrier

Saturated Spirocyclic Diamine vs. 1,3-Dione Analogs: Synthetic Versatility Through Differential Nitrogen Reactivity

8-Ethyl-2,8-diazaspiro[4.5]decane is a fully saturated spirocyclic diamine with two differentially substituted nitrogen atoms: N-2 (secondary amine, unsubstituted) and N-8 (tertiary amine, ethyl-substituted). In contrast, RS-86 (2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrobromide) is a 1,3-dione derivative that acts as a potent muscarinic acetylcholine receptor agonist with a pD₂ of 6.0 in guinea-pig ileum and 6.7 in rat superior cervical ganglion [1], and the 8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione variant (Sigma-Aldrich T317373) is also oxidized at the 2,4-positions . The saturated diamine oxidation state of the target compound (0 carbonyl groups) vs. the dione analogs (2 carbonyl groups) provides fundamentally different reactivity: the free N-2 secondary amine can undergo selective acylation, alkylation, or reductive amination without competing reactions at oxidized positions, enabling construction of diverse chemotypes including kinase inhibitor scaffolds exemplified by the 2,8-diazaspiro[4.5]decan-1-one series (RIPK1 IC₅₀ 92 nM for compound 41) [2] and LATS1/2 inhibitors [3].

Synthetic chemistry Building block Functionalization Spirocyclic scaffold

Commercial Purity Specifications and Vendor Documentation: Procurement-Grade Differentiation

8-Ethyl-2,8-diazaspiro[4.5]decane is available from multiple commercial vendors with documented purity specifications: 95% minimum purity from AK Scientific (Catalog# 4694DG) , and 98% from Leyan (Catalog# 1513278) . The AK Scientific product is accompanied by a Safety Data Sheet (SDS) with full GHS classification and a Certificate of Analysis (COA) is available upon request . In comparison, the 8-methyl analog (CAS 1158750-98-1) is also available at 95–98% purity from multiple vendors , but the Sigma-Aldrich offering of the related 8-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione (Catalog# T317373) is sold 'as-is' without analytical data, with Sigma-Aldrich explicitly disclaiming any warranty .

Quality control Procurement Batch consistency Analytical chemistry

Hazard Classification Profile: Enabling Laboratory Risk Assessment and Safe Handling Protocols

The GHS classification for 8-ethyl-2,8-diazaspiro[4.5]decane (per AK Scientific SDS) is: Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3, Respiratory System (H335) . The signal word is 'Warning.' Storage is specified at 2–8 °C and long-term in a cool, dry place [1]. This is a well-characterized irritant profile typical of aliphatic secondary/tertiary amines. In contrast, the RS-86 hydrobromide salt (CAS 99740-06-4) carries additional toxicological considerations due to its muscarinic agonist pharmacology (ED₅₀ for hypothermia ~0.1–1 mg/kg in rodents) [2], and the 2,4-dione analog lacks published SDS documentation .

Safety GHS classification Laboratory handling EHS compliance

Scaffold Validation in High-Priority Kinase Inhibitor Programs (RIPK1 and LATS1/2): Contextual Evidence for Building Block Selection

The 2,8-diazaspiro[4.5]decane scaffold—from which 8-ethyl-2,8-diazaspiro[4.5]decane is a key N-8-substituted building block—has been independently validated in two high-profile kinase inhibitor programs. In the RIPK1 inhibitor series reported by Niu et al. (2022), SAR optimization of 2,8-diazaspiro[4.5]decan-1-one derivatives led to compound 41 with an IC₅₀ of 92 nM against RIPK1 and significant anti-necroptotic activity in U937 cells [1]. In the LATS1/2 inhibitor program disclosed by Genentech (Patent US 2024/0174696 A1, published May 2024), 2,8-diazaspiro[4.5]decane compounds—including (pyrido[3,4-d]pyrimidin-4-yl), (2,6-naphthyridin-1-yl), and (1,7-naphthyridin-4-yl) derivatives—are claimed as LATS1/2 inhibitors for treating idiopathic pulmonary fibrosis (IPF) and acute respiratory distress syndrome (ARDS) [2]. These programs demonstrate that N-8-substituted 2,8-diazaspiro[4.5]decane building blocks are directly relevant to contemporary kinase drug discovery. The 8-ethyl variant, with its balanced lipophilicity (LogP 1.25), is structurally poised for further elaboration into both RIPK1 and LATS1/2 chemotypes.

Kinase inhibitor RIPK1 LATS1/2 Drug discovery Scaffold hopping

Optimal Research and Industrial Application Scenarios for 8-Ethyl-2,8-diazaspiro[4.5]decane (CAS 1217862-87-7)


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Lead Generation Using the 8-Ethyl Spirocyclic Diamine Scaffold

Based on the LogP advantage of the 8-ethyl substituent (LogP 1.25, ~0.86 units higher than the 8-methyl analog) [1] and the validated kinase inhibitor activity of elaborated 2,8-diazaspiro[4.5]decane derivatives (RIPK1 IC₅₀ 92 nM [2]; LATS1/2 inhibition [3]), the 8-ethyl building block is optimally suited for CNS-oriented kinase inhibitor programs. The elevated lipophilicity positions derived compounds within the LogP 1–3 window associated with favorable blood-brain barrier penetration [4], while the free N-2 secondary amine provides a handle for attaching kinase hinge-binding motifs. Researchers developing RIPK1 inhibitors for neuroinflammatory indications or LATS1/2 inhibitors for CNS fibrosis models should prioritize this building block over the 8-methyl variant.

Process Chemistry: Distillation-Optimized Scale-Up with Predictable Boiling Point Behavior

The boiling point of 239.7 ± 8.0 °C at 760 mmHg and flash point of 90.2 ± 9.4 °C [1] provide predictable thermal separation parameters for fractional distillation during scale-up synthesis. Compared to the parent 2,8-diazaspiro[4.5]decane (bp 228.9 °C) , the +10.8 °C elevation reduces overlap with common reaction solvents (e.g., DMF bp 153 °C, DMSO bp 189 °C), facilitating solvent removal without azeotropic complications. Process chemists scaling building block synthesis should select this compound when distillation is the preferred purification method and solvent-bp overlap is a concern.

Diversity-Oriented Synthesis (DOS): Orthogonal Functionalization at N-2 for Library Construction

The fully saturated diamine core, with its free N-2 secondary amine and N-8 ethyl tertiary amine, enables orthogonal functionalization strategies that are unavailable with oxidized dione analogs . Specifically, N-2 can undergo selective acylation, sulfonylation, or reductive amination without interference from the N-8 position, enabling rapid generation of diverse compound libraries for high-throughput screening. This contrasts with RS-86 and 1,3-dione/2,4-dione analogs where both nitrogen atoms are either substituted or part of an imide functionality, limiting diversification options [5]. DOS-focused research groups should select this building block for maximum synthetic versatility.

GLP-Adjacent Preclinical Profiling: Documented Purity and Hazard Profile Supporting Regulatory-Compliant Studies

With commercial purities of 95–98%, a fully documented GHS hazard classification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3), and COA availability , 8-ethyl-2,8-diazaspiro[4.5]decane meets the quality and safety documentation requirements for GLP-adjacent preclinical studies. The absence of inherent pharmacological activity (unlike RS-86, which is a potent muscarinic agonist) simplifies IACUC/IBC protocol approval and eliminates confounding variables in target engagement studies. Contract research organizations (CROs) and pharmaceutical development teams conducting regulatory-compliant preclinical profiling should specify this compound over pharmacologically active analogs.

Quote Request

Request a Quote for 8-Ethyl-2,8-diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.